molecular formula C20H30 B14250006 4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne CAS No. 473666-96-5

4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne

Katalognummer: B14250006
CAS-Nummer: 473666-96-5
Molekulargewicht: 270.5 g/mol
InChI-Schlüssel: LMEKEHBZWVWWGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne is a chemical compound with a unique structure characterized by multiple triple bonds and alkyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne involves its interaction with molecular targets such as enzymes or receptors. The compound’s triple bonds and alkyl groups can facilitate binding to specific sites, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne: Similar in structure but with different substituents.

    This compound: Another compound with similar triple bonds but different alkyl groups.

Uniqueness

This compound is unique due to its specific arrangement of triple bonds and alkyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

473666-96-5

Molekularformel

C20H30

Molekulargewicht

270.5 g/mol

IUPAC-Name

4,7-dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne

InChI

InChI=1S/C20H30/c1-9-11-19(7,15-17(3)4)13-14-20(8,12-10-2)16-18(5)6/h17-18H,15-16H2,1-8H3

InChI-Schlüssel

LMEKEHBZWVWWGF-UHFFFAOYSA-N

Kanonische SMILES

CC#CC(C)(CC(C)C)C#CC(C)(CC(C)C)C#CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.